6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfanyl group, and a nitro group attached to a tetrahydroquinoxaline core. Its molecular formula is C16H14FN3O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1,4-dimethylquinoxaline, followed by the introduction of the fluorophenylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenylsulfanyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-Fluorophenyl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyridine-2-carboxamide
- **4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid
Uniqueness
Compared to similar compounds, 6-[(4-Fluorophenyl)sulfanyl]-1,4-dimethyl-7-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoxaline core provides a stable framework, while the nitro and fluorophenylsulfanyl groups offer versatility in chemical modifications and potential biological activities.
Properties
Molecular Formula |
C16H12FN3O4S |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)sulfanyl-1,4-dimethyl-7-nitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C16H12FN3O4S/c1-18-11-7-13(20(23)24)14(25-10-5-3-9(17)4-6-10)8-12(11)19(2)16(22)15(18)21/h3-8H,1-2H3 |
InChI Key |
QARDRKMSKKLWRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)SC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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